2-Aminoethanimidic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H6N2 |
|---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
2-iminoethanamine |
InChI |
InChI=1S/C2H6N2/c3-1-2-4/h1,3H,2,4H2 |
InChI Key |
AXQVKDQRBAXYBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C=N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminoethanimidic Acid and Its Derivatives
Direct Amidation Strategies and Mechanistic Pathways
Direct amidation involves the condensation of a carboxylic acid with an amine. nju.edu.cn While a common transformation, its application to the synthesis of imidic acids like 2-aminoethanimidic acid presents unique challenges due to the reactivity of the starting materials and products. nju.edu.cn
Recent efforts have focused on developing catalytic methods that are more atom-economical and environmentally benign than traditional approaches requiring stoichiometric coupling reagents. nju.edu.cnmdpi.com Boron-based catalysts, such as boronic acids and borate (B1201080) esters like B(OCH2CF3)3, have shown considerable promise. nih.govcatalyticamidation.info These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov
The proposed mechanism for boron-catalyzed amidation often involves the formation of an acyloxyboron intermediate. However, recent studies suggest that the mechanism may be more complex, potentially involving dimeric boron species that activate the carboxylic acid while delivering the amine nucleophile. nih.gov Another approach involves the use of silane (B1218182) reagents like methyltrimethoxysilane (B3422404) (MTM), which are thought to proceed through the formation of a silyl (B83357) ester intermediate. researchgate.net
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction pathways. For instance, research on the formation of 2-amido-2-aminoacetic acid from 2-iminoacetic acid and formamide (B127407) indicated that a direct amide addition has high kinetic barriers. chemrxiv.org An alternative, more probable pathway involves the tautomerization of the amide to an imidic acid, which then adds to the 2-iminoacetic acid. chemrxiv.org This highlights the potential importance of the imidic acid tautomer in amidation reactions.
| Catalyst/Reagent | Proposed Intermediate | Key Features |
| Boronic Acids | Acyloxyboron species, Dimeric Boron complexes | Requires removal of water, catalyst optimization is crucial. nih.govnih.gov |
| B(OCH2CF3)3 | Acyloxyboron species | Effective for a wide range of substrates, mild reaction conditions. nih.gov |
| Methyltrimethoxysilane (MTM) | Silyl ester | Inexpensive, safe, and effective with simple workup procedures. researchgate.net |
Schmidt Reaction Applications in Imidic Acid Synthesis
The Schmidt reaction is a versatile transformation that converts carbonyl compounds to amines or amides using hydrazoic acid under acidic conditions. vedantu.comwikipedia.org This reaction can be adapted for the synthesis of structures related to this compound.
When a carboxylic acid is treated with hydrazoic acid, it typically forms a primary amine with the loss of one carbon atom. vedantu.comtestbook.com The mechanism involves the initial formation of an acylium ion, which then reacts with hydrazoic acid to form a protonated acyl azide (B81097). wikipedia.orglibretexts.org This intermediate undergoes a rearrangement, migrating an alkyl or aryl group to the nitrogen atom with the expulsion of dinitrogen gas, leading to a protonated isocyanate. wikipedia.org Subsequent hydrolysis yields the amine. wikipedia.orglibretexts.org
Alternatively, when a ketone is the starting material, the Schmidt reaction yields an amide. wikiwand.com The mechanism begins with the protonation of the carbonyl group, followed by the nucleophilic addition of the azide to form an azidohydrin intermediate. wikipedia.orgwikiwand.com This intermediate then loses water to form a diazoiminium ion. wikiwand.com A rearrangement similar to the Beckmann rearrangement occurs, where an alkyl or aryl group migrates from carbon to nitrogen, expelling dinitrogen and forming a nitrilium intermediate. wikipedia.orgwikiwand.com Hydration of this intermediate leads to a protonated imidic acid, which then tautomerizes to the final amide. vedantu.comwikiwand.com The intramolecular version of the Schmidt reaction has also proven to be a powerful tool for constructing complex nitrogen-containing heterocycles. chimia.ch
Mechanistic Steps in Schmidt Reaction of Ketones:
Protonation of the carbonyl group.
Nucleophilic addition of hydrazoic acid to form an azidohydrin. libretexts.org
Elimination of water to form a diazoiminium ion. wikiwand.com
Rearrangement with migration of an R-group and loss of N2 to form a nitrilium ion. wikipedia.orgwikiwand.com
Attack by water to form a protonated imidic acid. vedantu.comwikiwand.com
Deprotonation to yield the amide product. vedantu.com
Reductive Transformation Pathways from Imide Precursors
The reduction of imides provides a viable route to amines and related structures. A common method for preparing primary amines is the Gabriel synthesis, which utilizes the alkylation of phthalimide (B116566) followed by cleavage of the resulting N-alkylated phthalimide. libretexts.org The imide nitrogen is deprotonated by a base, and the resulting nucleophilic anion undergoes an SN2 reaction with an alkyl halide. libretexts.org The final primary amine is liberated by hydrolysis or hydrazinolysis. organic-chemistry.org
Another significant reductive pathway is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com This two-step, one-pot procedure is highly effective for synthesizing a wide variety of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgmasterorganicchemistry.com NaBH3CN is particularly useful as it can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
The reduction of amides themselves, typically with powerful reducing agents like lithium aluminum hydride (LiAlH4), can also yield amines. organic-chemistry.org This method, however, is often less selective than reductive amination.
| Method | Precursor | Key Reagents | Product |
| Gabriel Synthesis | Phthalimide | Alkyl halide, Base (e.g., KOH), Hydrazine/Acid | Primary amine libretexts.orgorganic-chemistry.org |
| Reductive Amination | Aldehyde/Ketone + Amine | Reducing agent (e.g., NaBH3CN) | Substituted amine libretexts.orgmasterorganicchemistry.com |
| Amide Reduction | Amide | LiAlH4 | Amine organic-chemistry.org |
Chemoenzymatic Approaches to Related Amino Acid Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. nih.gov This approach is particularly valuable for the synthesis of chiral amino acid derivatives. nih.gov Enzymes can be used to introduce stereocenters with high enantioselectivity, often under mild reaction conditions. nih.gov
Several enzymatic strategies are employed for the formation of amide bonds. nih.gov ATP-dependent enzymes, such as acyl-adenylating enzymes, activate carboxylic acids by forming a high-energy acyl-adenylate intermediate. nih.govrsc.org In contrast, ATP-independent enzymes like hydrolases (e.g., lipases) can catalyze amide formation through an acyl-enzyme intermediate or by facilitating the direct reaction between a carboxylic acid and an amine. nih.gov An alternative pathway involves the lipase-catalyzed ester-amide interconversion. nih.gov
Transaminases are another important class of enzymes used in the synthesis of amino acids. acs.org They can be used in tandem with other enzymes, such as aldolases, to create complex amino acid structures. For example, a one-pot, two-step reaction involving an enantioselective aldol (B89426) addition followed by a transamination has been used to synthesize γ-hydroxy-α-amino acid derivatives. acs.org Similarly, chemoenzymatic strategies have been developed for the synthesis of bioactive peptides, such as the lysine-containing sweet peptide, N-acetyl-L-phenylalanyl-L-lysine, using α-chymotrypsin. tandfonline.com
| Enzyme Class | Mechanism | Application Example |
| Acyl-adenylating enzymes | ATP-dependent activation of carboxylic acids. nih.govrsc.org | Biosynthesis of N-acyl amino acid amides. nih.gov |
| Hydrolases (e.g., Lipases) | Formation of an acyl-enzyme intermediate or direct condensation. nih.gov | Synthesis of N-acyl amino acid amides, ester-amide interconversion. nih.gov |
| Transaminases | Transfer of an amino group from a donor to a keto acid. acs.org | Synthesis of γ-hydroxy-α-amino acids in tandem reactions. acs.org |
| α-Chymotrypsin | Kinetically controlled synthesis via an acyl-enzyme intermediate. tandfonline.com | Synthesis of sweet peptides. tandfonline.com |
Stereoselective Synthesis and Chiral Control in this compound Analogs
The stereoselective synthesis of amino acids and their derivatives is of paramount importance due to the chirality of most biologically active molecules. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary is removed. wikipedia.org Oxazolidinones, for instance, are widely used as chiral auxiliaries in asymmetric aldol reactions and alkylations to set stereocenters with high diastereoselectivity. wikipedia.org
Another strategy involves the use of chiral catalysts. For example, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process. beilstein-journals.org Similarly, photoredox catalysis using a chiral N-sulfinyl imine has been developed for the stereoselective synthesis of unnatural α-amino acids. nih.gov
The concept of "memory of chirality" has also been explored, where an enolate intermediate retains the chiral information of the starting material, allowing for the asymmetric alkylation of α-amino acid derivatives without the need for an external chiral source. sciforum.net This dynamic chirality of enolates can be exploited under specific conditions to achieve high levels of stereocontrol. sciforum.net These advanced stereoselective methods are crucial for accessing enantiomerically pure analogs of this compound for biological evaluation. nih.govrsc.org
| Strategy | Description | Example |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. wikipedia.org | Evans' oxazolidinones for asymmetric aldol reactions. wikipedia.orgtcichemicals.com |
| Chiral Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Stereoselective aminohydroxylation using a chiral catalyst. beilstein-journals.org |
| Memory of Chirality | The intermediate retains the chirality of the starting material. sciforum.net | Asymmetric α-alkylation of α-amino acid derivatives via chiral enolates. sciforum.net |
| Photoredox Catalysis | Visible light-promoted reaction with a chiral substrate. nih.gov | Stereoselective C-radical addition to a chiral N-sulfinyl imine. nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Tautomerization Equilibria: Imidic Acid to Amide Forms
Prototropic tautomerism is a fundamental aspect of the chemistry of 2-aminoethanimidic acid. rsc.orgpatsnap.com It exists in a dynamic equilibrium with its more common and generally more stable amide tautomer, glycinamide (B1583983). chemicalforums.com This process involves the migration of a proton between the hydroxyl oxygen and the imine nitrogen, accompanied by a shift in the position of the double bond from C=N to C=O. vaia.comnih.gov
The amide-imidic acid equilibrium, while rapid, typically favors the amide form. chemicalforums.comnih.gov This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond in the amide compared to the carbon-nitrogen double bond of the imidic acid. orgoreview.com However, the position of this equilibrium is not static and can be significantly influenced by external factors. aip.orgnumberanalytics.com
The solvent environment plays a critical role in determining the relative populations of the imidic acid and amide tautomers at equilibrium. rsc.orgnih.gov The polarity of the solvent can differentially stabilize the two forms, thereby shifting the equilibrium. Generally, changes in solvent polarity can alter a molecule's hydrogen bonding pattern and polarity, which in turn affects the tautomeric ratio. rsc.org For instance, in one study, the imidic acid tautomer of a similar compound was successfully isolated as the predominant product when using methanol (B129727) as the solvent, indicating that polar protic solvents can favor the imidic acid form. nih.gov
The influence of the solvent is a key consideration, as the change in chemical structure between tautomers leads to different physicochemical properties, including polarity, hydrogen bonding capability, and reactivity. rsc.org
Table 1: General Solvent Effects on Amide-Imidic Acid Tautomeric Equilibrium
| Solvent Property | Effect on Equilibrium | Rationale |
| Polarity | Can shift equilibrium; polar solvents may stabilize the more polar tautomer. | Differential solvation of the two forms can lower the energy of one tautomer relative to the other. rsc.org |
| Hydrogen Bonding | Solvents capable of H-bonding can stabilize one tautomer over the other. | The imidic acid has both an H-bond donor (-OH) and acceptor (=N-), while the amide has a donor (-NH2) and an acceptor (C=O). Solvent competition for H-bonding can influence the intramolecular or intermolecular interactions that stabilize each form. orgoreview.com |
| Protic vs. Aprotic | Polar protic solvents may favor the imidic acid form by stabilizing it through hydrogen bonds. | Protic solvents can donate hydrogen bonds to the imine nitrogen and accept hydrogen bonds from the hydroxyl group, stabilizing the imidic acid structure. nih.gov |
The interconversion between this compound and glycinamide is subject to catalysis by both acids and bases. chemicalforums.comlibretexts.org These catalysts accelerate the rate at which equilibrium is achieved by providing lower-energy pathways for proton transfer. patsnap.comunacademy.com
Acid-Catalyzed Tautomerization: In the presence of an acid, the mechanism begins with the protonation of the imine nitrogen of this compound. This is followed by the deprotonation of the hydroxyl oxygen, often facilitated by a water molecule or a conjugate base, to yield the amide form (glycinamide). jove.compearson.com The reverse process, from amide to imidic acid, involves the protonation of the amide's carbonyl oxygen, which increases the acidity of the N-H protons, followed by deprotonation from the nitrogen to form the imidic acid. vaia.comoup.com
Base-Catalyzed Tautomerization: Under basic conditions, the mechanism is initiated by the deprotonation of the hydroxyl group of this compound by a base (e.g., hydroxide (B78521) ion). patsnap.com The resulting anion then undergoes protonation at the nitrogen atom to form the amide. The reverse pathway involves the abstraction of a proton from the amide's amino group, forming an anion that is then protonated on the oxygen atom to regenerate the imidic acid. unacademy.com The base-catalyzed exchange of amide protons is thought to proceed via an imidic acid intermediate. nih.gov
Condensation Reactions and Peptide Bond Formation
While standard peptide synthesis involves the condensation of a carboxylic acid with an amine, the imidic acid functional group offers an alternative route. sigmaaldrich.comnih.gov The reactivity of this compound in condensation reactions can be inferred from the chemistry of related imidates, which are known to react with amines. rroij.comthieme-connect.de Such reactions are fundamental to forming peptide-like linkages, where the formation of an amide bond is the key step. nih.gov
The formation of a peptide bond from this compound would involve the nucleophilic attack of the amino group of a second amino acid on the electrophilic carbon of the imidic acid's C=N double bond. The reaction likely proceeds through a tetrahedral intermediate. For the reaction to complete, the hydroxyl group of the imidic acid must be converted into a good leaving group. This is typically achieved through protonation by an acid catalyst, allowing the hydroxyl group to depart as a water molecule. Subsequent deprotonation of the attacking nitrogen atom yields the final dipeptide product. This process is analogous to the acid-catalyzed condensation of amines with orthoesters to form imidates. rroij.com
The efficiency of peptide bond formation involving this compound is governed by several factors that influence reaction rates and equilibrium positions.
Table 2: Factors Influencing the Efficiency of Condensation Reactions
| Factor | Influence on Efficiency | Mechanism of Action |
| pH/Catalysis | Crucial for efficiency. Acid catalysis is likely required. | Acid protonates the imidic acid's hydroxyl group, converting it into a better leaving group (H₂O) and activating the carbon for nucleophilic attack. numberanalytics.comrroij.com |
| Temperature | Higher temperatures generally increase reaction rates. | Provides the necessary activation energy for the reaction. However, excessive heat can lead to side reactions or degradation. aip.org |
| Reactant Concentration | Higher concentrations can increase the reaction rate. | Increases the frequency of collisions between the reacting molecules according to the principles of chemical kinetics. |
| Steric Hindrance | Can decrease reaction efficiency. | Bulky substituents on either the this compound or the attacking amino acid can sterically hinder the approach of the nucleophile to the electrophilic center. |
| Coupling Reagents | Could potentially be used to enhance efficiency. | Reagents like carbodiimides, typically used in standard peptide synthesis, could potentially activate the imidic acid group, although this application is not standard. nih.gov |
Hydrolysis Mechanisms Under Acidic and Basic Conditions
The hydrolysis of this compound results in the cleavage of the molecule to form glycine (B1666218) (or its conjugate acid/base) and ammonia (B1221849) (or ammonium). The reaction proceeds through the more stable amide tautomer, glycinamide, which is then hydrolyzed. chemistrysteps.comlibretexts.org The hydrolysis of the amide bond is a well-studied process that can be catalyzed by either acid or base, though it is typically a slow reaction requiring heat. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide tautomer (glycinamide) follows a multi-step mechanism: masterorganicchemistry.com
Protonation: The carbonyl oxygen of the amide is reversibly protonated by an acid (e.g., H₃O⁺). This step activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amino group. This converts the -NH₂ group into a much better leaving group, -NH₃.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule (NH₃) as the leaving group.
Deprotonation: The resulting protonated carboxylic acid (glycine) is deprotonated by water or another base to give the final product. The expelled ammonia is protonated in the acidic solution to form an ammonium (B1175870) ion (NH₄⁺). masterorganicchemistry.com
Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, the hydrolysis mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻): chemistrysteps.com
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the amide (glycinamide), forming a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses to reform the carbonyl group. This step expels the amide ion (⁻NH₂) as the leaving group. This is the rate-determining step and is energetically unfavorable because the amide ion is a very strong base and thus a poor leaving group. The reaction is often driven forward by using high temperatures and a large excess of the base.
Kinetic and Thermodynamic Aspects of Hydrolysis
The hydrolysis of this compound, the process of its cleavage by reaction with water, can be understood through kinetic and thermodynamic analysis. While specific experimental data for this compound is not extensively detailed in the surveyed literature, the principles of amide and imide hydrolysis provide a strong framework for understanding its behavior. masterorganicchemistry.comkhanacademy.org
Kinetics studies for such a reaction would focus on determining the rate constant (k) at various temperatures to understand the reaction speed. amu.edu.pl The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). libretexts.org The activation energy represents the minimum energy required for the hydrolysis reaction to occur. amu.edu.pl A higher activation energy implies a stronger influence of temperature on the reaction rate. amu.edu.pllibretexts.org
Thermodynamic analysis involves measuring key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the spontaneity and energy changes of the hydrolysis process. rmiq.orgjksus.org
Enthalpy (ΔH): Indicates whether the reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat.
Entropy (ΔS): Reflects the change in disorder or randomness of the system.
Gibbs Free Energy (ΔG): Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process, while a positive ΔG signifies a non-spontaneous one. jksus.org
For a typical acid-catalyzed hydrolysis of a compound structurally similar to this compound, these parameters would be crucial for characterizing the reaction. khanacademy.orgrmiq.org
| Parameter | Symbol | Illustrative Value | Unit | Significance |
| Rate Constant | k | 2.5 x 10⁻⁴ | s⁻¹ | Measures the speed of the reaction at a given temperature. amu.edu.pl |
| Activation Energy | Ea | 19.03 | kJ/mol | The minimum energy required to initiate the hydrolysis reaction. nih.gov |
| Enthalpy Change | ΔH | +3.06 | kJ/mol | A positive value indicates the reaction is endothermic (absorbs heat). jksus.org |
| Entropy Change | ΔS | -7.65 x 10⁻² | J/(mol·K) | A negative value suggests the products are more ordered than the reactants. jksus.org |
| Gibbs Free Energy | ΔG | +25.8 | kJ/mol | A positive value indicates the reaction is non-spontaneous under standard conditions. jksus.org |
Role of Hydrolysis in Degradation Pathways
Hydrolysis is a primary degradation pathway for molecules containing amide or imide functionalities. encyclopedia.pub In the case of this compound, hydrolysis would involve the cleavage of the carbon-nitrogen double bond (C=N). This process is analogous to the hydrolysis of peptide bonds, which is crucial in protein degradation. longdom.org
The degradation mechanism via hydrolysis is expected to proceed as follows:
Protonation: In an acidic environment, the nitrogen atom of the imide group is protonated, which makes the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.comkhanacademy.org
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the C=N bond. masterorganicchemistry.comyoutube.com
Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
Cleavage: The intermediate collapses, breaking the C-N bond and leading to the release of ammonia and the formation of a carboxylic acid. masterorganicchemistry.com
The ultimate products of the complete hydrolysis of this compound are predicted to be glycine and ammonia, representing its breakdown into simpler, fundamental molecules. The degradation of amino acids can also involve subsequent reactions like deamination and decarboxylation under specific conditions. nih.gov
Role as a Key Reaction Intermediate in Complex Chemical Transformations
Beyond its own degradation, this compound can function as a reaction intermediate—a transient species formed during a multi-step reaction that is consumed in a subsequent step. wikipedia.org Its presence in biological and chemical databases, often associated with enzymes, points to this significant role. drugbank.comuniprot.orgdrugbank.com
Identification and Characterization of Transient Species
This compound is identified in the DrugBank and UniProt databases as a ligand associated with the enzyme Cathepsin B. uniprot.orgdrugbank.com This suggests it may act as an enzyme-bound intermediate or a molecule that mimics a transient state in an enzymatic reaction. The detection of such short-lived intermediates is a significant challenge in chemistry. wikipedia.org
Their identification often relies on:
Spectroscopic Methods: Techniques like mass spectrometry can be used to identify intermediates in complex mixtures. justia.comepo.org
X-ray Crystallography: If the intermediate can be stabilized, for instance within the active site of an enzyme, its structure can be determined with high resolution. The presence of this compound in the Protein Data Bank (PDB) confirms its structural characterization in a complex, likely with a protein. pdbj.org
Trapping Experiments: The intermediate is made to react with another molecule (a "trap") to form a stable, easily identifiable product.
The characterization of this compound as a transient species is crucial for understanding the detailed step-by-step mechanism of the larger chemical transformation it participates in.
Impact of Intermediate Formation on Reaction Selectivity and Yield
The stability and reactivity of the intermediate often dictate the subsequent reaction pathways. sioc-journal.cn By controlling reaction conditions such as pH, temperature, or the presence of a catalyst, it is possible to favor the formation of a particular intermediate, thereby steering the reaction towards the desired product. researchgate.netrsc.org For example, in an enzyme-catalyzed reaction, the specific binding and stabilization of the this compound intermediate within the enzyme's active site would ensure high selectivity for a single product.
Interactive Data Table: Theoretical Impact of Reaction Conditions on Yield via Intermediate (Note: This table is illustrative, demonstrating the general principles of how reaction conditions can affect yield by influencing an intermediate like this compound.)
| Condition | Effect on Intermediate | Impact on Selectivity | Impact on Theoretical Yield |
| Optimized pH | Stabilizes the desired intermediate structure | High (favors one reaction pathway) | Increased |
| Suboptimal Temperature | Destabilizes intermediate or favors alternative pathways | Low (multiple side products form) | Decreased |
| Presence of Catalyst | Lowers the activation energy for the desired pathway via the intermediate | Very High (directs reaction through a specific path) sioc-journal.cn | Maximized |
| Absence of Catalyst | Intermediate may not form or may react non-selectively | Low | Reduced |
Theoretical and Computational Investigations of 2 Aminoethanimidic Acid
Molecular Dynamics Simulations for Conformational Analysisresearchgate.netmdpi.comnih.gov
While quantum mechanics describes a molecule in a static state, Molecular Dynamics (MD) simulations provide insight into its dynamic evolution over time. researchgate.net MD simulations model the physical movements of atoms and molecules based on a force field, which describes the underlying potential energy of the system. researchgate.net These simulations generate a trajectory of the molecule's conformations over a specific period, often on the scale of nanoseconds or microseconds. nih.govfrontiersin.org
For 2-aminoethanimidic acid, MD simulations can reveal its conformational flexibility in different environments, such as in a vacuum or in a solvent like water. Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein or molecule's backbone atoms from their initial position over time. A plateau in the RMSD plot typically indicates that the system has reached equilibrium and is stable. frontiersin.orgunair.ac.id
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. frontiersin.org This helps identify which parts of the molecule are rigid and which are highly flexible.
By analyzing the trajectory, researchers can identify the most populated conformational states and understand how the molecule might change its shape to interact with other molecules or biological targets. nih.gov
Mechanistic Pathways Elucidation via Computational Chemistrynih.govscirp.orgwuxiapptec.com
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the most likely pathway a reaction will follow. wuxiapptec.com This is particularly useful for understanding reactions involving multifunctional molecules like this compound, such as its hydrolysis or cyclization.
A chemical reaction proceeds from reactants to products via a high-energy "transition state," which represents the point of maximum energy along the reaction coordinate. wuxiapptec.commasterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical barrier that determines the reaction rate. masterorganicchemistry.comlibretexts.org
Computational methods, particularly DFT, can locate the geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface. wuxiapptec.comresearchgate.net A key confirmation of a true transition state is the calculation of its vibrational frequencies, where one and only one imaginary frequency is found, corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of the reactants and the transition state, the activation energy can be determined, providing a quantitative estimate of the reaction's feasibility. researchgate.netlibretexts.org
Table 2: Representative Activation Energy Data from a DFT Study This table provides an example of data that would be generated in a computational study of a reaction mechanism, such as an intramolecular cyclization. researchgate.net
| Parameter | Reactant Complex | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +25.4 | -15.2 |
| Activation Energy (Ea) | 25.4 kcal/mol | - | - |
To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net An IRC calculation maps the reaction pathway by following the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net A successful IRC calculation will terminate at the potential energy minima corresponding to the reactant and product, thus validating the proposed mechanism.
Along the reaction pathway, there may be one or more intermediates—species that exist as local minima on the potential energy surface between the primary reactant and final product. Computational analysis of the relative energies of these intermediates provides insight into their stability and potential lifetime. scirp.org By mapping the entire energy profile, including reactants, intermediates, transition states, and products, chemists can gain a comprehensive understanding of the reaction mechanism.
Computational Design of this compound Analogs Remains an Exploratory Frontier
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific research focused on the computational design of functional analogs of this compound. While the field of computational chemistry provides a robust framework for the in silico design and evaluation of novel molecular structures, it appears that this compound has not yet been a specific target for such focused analog design studies.
Computational chemistry encompasses a variety of methods used to investigate molecules and their properties, offering powerful tools for drug discovery and materials science. wikipedia.org These techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, allow researchers to predict molecular structures, reaction energies, and binding affinities, thereby guiding the synthesis of new functional compounds. wikipedia.orgnih.gov The design of functional analogs through computational means often involves modifying a parent molecule to enhance its properties, such as binding affinity to a biological target or improved stability. nih.govnih.gov
The process of designing functional analogs computationally typically involves several key steps:
Target Identification and Binding Site Analysis: Understanding the biological target and the specific interactions that govern binding.
Scaffold Hopping or Functional Group Modification: Replacing parts of the lead molecule with novel chemical entities to explore new interaction space.
In Silico Screening: Virtually screening libraries of designed analogs against the target to predict their efficacy.
ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising candidates.
Despite the broad applicability of these methods, and the existence of this compound in chemical databases, dedicated studies on the computational design of its analogs are not present in the available literature. drugbank.com Research in computational design tends to focus on molecules with known biological activity or those that are part of a well-defined therapeutic pathway. nih.govnih.govrsc.org
The lack of published research in this specific area suggests that the exploration of this compound as a lead compound for analog development is a field ripe for future investigation. The foundational principles of computational design are well-established and could be readily applied to this molecule, potentially unlocking new chemical entities with novel functions.
Biological Roles and Biochemical Transformations of 2 Aminoethanimidic Acid
Function as a Biochemical Precursor and Building Block
The primary role of the glycinamidine structure in biology is as a transient component in the de novo synthesis of purine (B94841) nucleotides, which are essential building blocks for nucleic acids and various cofactors.
The glycinamidine moiety is central to the formation of N-formylglycinamidine ribonucleotide (FGAM), a critical intermediate in the purine biosynthesis pathway. researchgate.netiiarjournals.org This pathway generates the purine rings of adenine (B156593) and guanine. These purines are fundamental components of DNA and RNA, as well as the energy currency molecule Adenosine Triphosphate (ATP). nju.edu.cn ATP provides the necessary energy for countless biochemical reactions, including the activation of amino acids and the formation of peptide bonds during protein synthesis. nih.govopenaccessjournals.com Therefore, while glycinamidine is not directly incorporated into peptide chains like standard amino acids, its role in forming purines is an essential upstream step that enables peptide synthesis. wikipedia.orgthermofisher.com
Research into related compounds, such as N-alkylated and N-aminated glycine (B1666218) derivatives, is an active area in the development of peptidomimetics—molecules that mimic the structure and function of peptides. openaccessjournals.comnih.gov
Contrary to some suggestions, extensive biochemical evidence shows that 2-aminoethanimidic acid (glycinamidine) is not a precursor in the biosynthesis of the polyamine spermine (B22157). The established and universally recognized pathway for spermine synthesis begins with putrescine, which is converted to spermidine (B129725). Subsequently, spermine synthase catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine to spermidine to form spermine. nih.gov Alternative spermine synthesis routes identified in bacteria also start from precursors like agmatine (B1664431) and spermidine, not glycinamidine. nih.govnih.gov
The definitive role of the glycinamidine structure as a precursor is in the de novo purine pathway. Here, the molecule N²-Formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) is converted into 2-(Formamido)-N¹-(5-phospho-D-ribosyl)acetamidine, also known as formylglycinamidine ribonucleotide (FGAM). researchgate.netwikipedia.org This reaction, catalyzed by phosphoribosylformylglycinamidine synthase, introduces a nitrogen atom from glutamine, completing the amidine group on the glycine-derived backbone. iiarjournals.org FGAM is then further processed in several steps to form the first complete purine nucleotide, inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. nju.edu.cnmdpi.com
Enzymatic Transformations and Biocatalytic Applications
The enzymatic conversion involving the glycinamidine structure is a key step in purine metabolism, highlighting its importance in cellular life.
The most significant enzyme-catalyzed reaction involves a derivative of this compound. The enzyme phosphoribosylformylglycinamidine synthase (FGAM synthetase, EC 6.3.5.3) catalyzes the ATP-dependent conversion of N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) and glutamine to formylglycinamidine ribonucleotide (FGAM). wikipedia.orgnih.gov This enzyme belongs to the ligase family, as it joins molecules together by forming a new carbon-nitrogen bond. wikipedia.org The reaction is a critical control point in the biosynthesis of purines. iiarjournals.org
Table 1: Enzymatic Reaction Catalyzed by Phosphoribosylformylglycinamidine Synthase
| Substrates | Products | Enzyme |
| N²-Formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) | 2-(Formamido)-N¹-(5-phospho-D-ribosyl)acetamidine (FGAM) | Phosphoribosylformylglycinamidine Synthase (FGAM Synthetase) |
| L-Glutamine | L-Glutamate | |
| ATP | ADP | |
| H₂O | Phosphate | |
| This table summarizes the inputs and outputs of the reaction that forms the glycinamidine moiety during purine synthesis. wikipedia.org |
The activity of enzymes that process glycinamidine derivatives can be modulated. For instance, the enzyme phosphoribosylformylglycinamidine synthase (PFAS) is stimulated by phosphorylation. wikipedia.org Signals within the cell can lead to the phosphorylation of PFAS, which enhances the flow of metabolites through the de novo purine synthesis pathway, a mechanism required for cell and tumor growth. wikipedia.org
Furthermore, enhancing the expression or enzymatic activity of the subsequent enzyme in the pathway, phosphoribosylaminoimidazole synthetase (encoded by the purM gene), which uses the FGAM product, has been explored as a strategy to increase the production of nucleosides in microorganisms for industrial applications. google.com
Studies on related compounds provide further insight into how derivatives can modulate enzyme activity. For example, derivatives of guanidinophenylglycine, which share the guanidino group with arginine and the core glycine structure with glycinamidine, have been shown to interact with and inhibit proteases like trypsin. nih.gov This demonstrates the principle that arginine and glycine analogs can act as competitive inhibitors for enzymes that normally bind L-arginine. nih.govnih.gov
Interactions with Biological Macromolecules
The glycinamidine moiety, as part of its ribonucleotide derivative, interacts specifically with a large protein macromolecule. The substrate, formylglycinamide ribonucleotide (FGAR), binds within the active site of the enzyme formylglycinamide ribonucleotide amidotransferase (FGAR-AT). nih.govresearchgate.net Structural studies of this enzyme have revealed key amino acid residues and cofactors involved in this interaction. The binding of the nucleotide portion of the substrate involves strictly conserved residues and magnesium ions, which are crucial for catalysis. nih.gov
Ultimately, the purine ring, which is biosynthesized via the glycinamidine intermediate, becomes a fundamental part of the most important biological macromolecules: deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). nih.gov The interaction of charged molecules with these nucleic acids is a critical aspect of gene regulation and DNA packaging. nih.gov
Advanced Analytical Approaches in Research on 2 Aminoethanimidic Acid
Chromatographic Methodologies for Studying Reaction Mixtures and Complex Samples
Chromatography is a cornerstone for the separation and analysis of 2-aminoethanimidic acid from complex matrices such as biological fluids or reaction mixtures. researchgate.net Due to its polarity and, in its underivatized form, the lack of a strong chromophore, direct detection can be challenging. nih.gov Therefore, derivatization is a common strategy to enhance its chromatographic retention and detectability. actascientific.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids and related polar compounds. actascientific.comshimadzu.com For a compound like this compound, which lacks significant UV absorption or fluorescence, derivatization of its primary amino group is essential for sensitive detection. shimadzu.comshimadzu.com Methodologies are broadly categorized into pre-column and post-column derivatization.
In pre-column derivatization, the analyte is chemically modified before being introduced into the HPLC column. shimadzu.comactascientific.com This approach often employs reversed-phase chromatography for the separation of the resulting derivatives. actascientific.com The key advantages include the potential for high sensitivity and the flexibility to use a wider variety of reagents. shimadzu.com However, it can be more susceptible to matrix effects, as co-existing components in the sample can also react with the derivatizing agent. shimadzu.compickeringlabs.com
Commonly used pre-column derivatization reagents applicable to the primary amino group of this compound include:
Phenyl isothiocyanate (PITC): This reagent reacts with primary and secondary amino acids to form stable phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. actascientific.comcreative-proteomics.com The derivatization process with PITC can be complex, sometimes requiring steps to remove excess reagent. creative-proteomics.com
9-fluorenylmethyl chloroformate (FMOC): FMOC reacts quickly with amino groups at room temperature to produce highly fluorescent and stable derivatives, enabling sensitive detection. shimadzu.comlcms.cz This method is widely used due to the stability of the derivatives and minimal interference from by-products. creative-proteomics.com
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amino groups in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to yield intensely fluorescent isoindole derivatives. nih.govresearchgate.net A significant limitation is that OPA does not react with secondary amines. actascientific.com To analyze both primary and secondary amino acids, OPA is often used in combination with FMOC. nih.gov The use of N-acetyl-L-cysteine (NAC) as the thiol with OPA can create chiral derivatives, allowing for the separation of enantiomers. lcms.cz
| Reagent | Target Group | Detection Method | Key Features |
| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | UV Absorbance | Forms stable derivatives; derivatization can be complex. actascientific.comcreative-proteomics.com |
| 9-fluorenylmethyl chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence | Fast reaction; produces highly fluorescent and stable derivatives. shimadzu.comlcms.cz |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Fluorescence | Rapid reaction; forms highly fluorescent products; unstable derivatives. nih.gov |
| OPA / N-acetyl-L-cysteine (NAC) | Primary Amines | Fluorescence | Creates chiral derivatives for enantiomeric separation. lcms.cz |
Post-column derivatization involves the separation of the underivatized analytes on the chromatographic column, typically using ion-exchange chromatography, followed by reaction with a derivatizing agent before the mixture enters the detector. shimadzu.comaurigaresearch.com This method is known for its excellent reproducibility and robustness, as the separation occurs before the derivatization reaction, minimizing interference from the sample matrix. shimadzu.compickeringlabs.com
The primary advantages of this technique are its high degree of automation, excellent quantitative performance, and its suitability for routine analysis across a wide range of sample types. shimadzu.com A drawback is the limited choice of reagents, as the reagent itself should not be detectable under the chosen conditions. shimadzu.com The most common reagents used in post-column amino acid analysis are ninhydrin (B49086) (for visible absorption detection) and OPA (for fluorescence detection). shimadzu.comaurigaresearch.com
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Principle | Derivatization occurs before chromatographic separation. actascientific.com | Derivatization occurs after chromatographic separation. shimadzu.com |
| Chromatography | Typically Reversed-Phase HPLC. actascientific.com | Typically Ion-Exchange Chromatography. shimadzu.compickeringlabs.com |
| Advantages | High sensitivity, wide choice of reagents. shimadzu.com | High reproducibility, robust against matrix effects, easily automated. shimadzu.compickeringlabs.com |
| Disadvantages | Susceptible to matrix interference, potentially complex sample preparation. shimadzu.compickeringlabs.com | Limited reagent choice, potentially higher reagent consumption. shimadzu.com |
| Common Reagents | PITC, FMOC, OPA. actascientific.com | Ninhydrin, OPA. shimadzu.comaurigaresearch.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small molecules, offering high resolution and sensitivity. creative-proteomics.comresearchgate.net Due to the low volatility of amino acids and related compounds like this compound, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.commdpi.com This process involves converting the polar functional groups (amino, carboxyl, and guanidino) into less polar, more volatile derivatives. sigmaaldrich.com
Common derivatization strategies for GC-MS analysis include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with silyl (B83357) groups. MTBSTFA derivatives are noted for being more stable and less sensitive to moisture. creative-proteomics.comsigmaaldrich.com
Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino and other functional groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). creative-proteomics.commdpi.com These fluorinated derivatives can enhance ionization in the mass spectrometer. mdpi.com
The coupling with mass spectrometry provides definitive identification based on the unique fragmentation patterns of the derivatives, allowing for both qualitative and quantitative analysis. sigmaaldrich.commdpi.com
| Derivatization Approach | Common Reagents | Key Features |
| Silylation | MTBSTFA, BSTFA | One-step reaction; forms volatile silyl derivatives; can be sensitive to moisture. creative-proteomics.comsigmaaldrich.com |
| Acylation/Esterification | HCl in Methanol (B129727), PFPA | Two-step process; forms stable, volatile derivatives; fluorinated reagents enhance sensitivity. creative-proteomics.commdpi.com |
| Chloroformates | Ethyl Chloroformate | One-step reaction that derivatizes both amine and carboxylic acid groups. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
Spectroscopic Techniques for Mechanistic and Advanced Characterization Studies
Spectroscopic methods are invaluable for obtaining detailed structural information and for monitoring the progress of chemical reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. libretexts.org It is exceptionally well-suited for monitoring the progress of chemical reactions online, as it can provide real-time, quantitative data on the concentrations of reactants, intermediates, and products without the need for chromatographic separation. magritek.com
For reactions involving this compound, ¹H NMR could be used to track changes in the chemical environment of its protons as a reaction proceeds. For instance, in a derivatization reaction, the appearance of new signals corresponding to the product and the simultaneous decrease in signals from the starting material can be quantified over time to determine reaction kinetics. magritek.comresearchgate.net Furthermore, advanced NMR techniques, such as using ¹⁹F or ³¹P-labeled derivatizing agents, can offer a clear window for monitoring the reaction with high sensitivity and no background interference from the sample matrix. nih.govacs.org
| Advantage of NMR for Reaction Monitoring | Description |
| Quantitative | Signal intensity is directly proportional to the concentration of the species, allowing for accurate kinetic analysis. magritek.com |
| Non-destructive | The sample can be analyzed multiple times or recovered after the experiment. magritek.com |
| Structurally Informative | Provides detailed information on the structure of reactants, intermediates, and products simultaneously. libretexts.orgmagritek.com |
| Real-time Analysis | Allows for the continuous monitoring of a reaction as it happens, providing insight into reaction mechanisms and endpoints. magritek.com |
| Matrix Insensitive | The technique is generally not affected by the sample matrix, making it suitable for complex mixtures. magritek.com |
Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly for identifying transient species like reaction intermediates. This technique involves multiple stages of mass analysis, typically including the isolation of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion.
In the context of studying reactions involving this compound, MS/MS can be instrumental in identifying and characterizing intermediates that are formed during its synthesis or subsequent transformations. For instance, in studies of glycation processes where related compounds like glyoxylic acid react with amino acids, high-resolution mass spectrometry and MS/MS are used to identify reaction intermediates over time. rsc.org By monitoring the reaction mixture, researchers can detect the appearance and disappearance of specific ions, and their fragmentation patterns can confirm their structures as intermediates in the proposed reaction mechanism. rsc.org
The general workflow for such an analysis involves:
Ionization of the sample mixture, often using soft ionization techniques like electrospray ionization (ESI) to keep the fragile intermediates intact. libretexts.orgacdlabs.com
Selection of a Precursor Ion in the first mass analyzer (e.g., a quadrupole), which corresponds to a suspected reaction intermediate of this compound. libretexts.org
Fragmentation of the selected precursor ion in a collision cell.
Analysis of Product Ions in a second mass analyzer (e.g., a time-of-flight or quadrupole analyzer), generating a product ion spectrum. libretexts.orgallumiqs.com
This approach has been successfully applied to study a wide range of chemical and biological reactions, including the characterization of radical cations as reactive intermediates in electron-transfer-initiated chain reactions and the identification of enzyme-bound intermediates. researchgate.netnih.gov The knowledge of these transient species is crucial for understanding the step-by-step description of a chemical reaction. researchgate.net
Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Reaction Intermediate of this compound
| Precursor Ion (m/z) | Proposed Structure of Intermediate | Key Fragment Ions (m/z) | Inferred Structural Feature |
| 150.05 | Adduct of this compound and another reactant | 133.02 | Loss of NH3 (ammonia) |
| 105.03 | Loss of COOH (carboxyl group) | ||
| 88.04 | Cleavage of the carbon backbone |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-TOFMS) for Complex Mixture Analysis
To analyze this compound in complex samples such as biological fluids or food products, a separation step prior to mass spectrometric analysis is essential. Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. nih.govnih.gov In this method, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties (e.g., polarity, charge) as they interact with the stationary phase of the column. allumiqs.com The separated components then elute from the column and are introduced directly into the mass spectrometer for detection and quantification.
The development of a reliable LC-MS/MS method for amino acid analysis often involves:
Sample Preparation: This can range from simple protein precipitation to more complex derivatization procedures to improve chromatographic retention and ionization efficiency. restek.commdpi.com
Chromatographic Separation: Techniques like hydrophilic interaction chromatography (HILIC) are often employed for better retention of polar compounds like amino acids. nih.govrestek.com
Mass Spectrometric Detection: Using modes like Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification of target analytes. lcms.cz
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers unparalleled separation power for complex volatile and semi-volatile mixtures. gcms.czamericanpharmaceuticalreview.com This technique utilizes two different gas chromatography columns with distinct stationary phases. nih.gov The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second column for further separation. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC. gcms.cznih.gov
When coupled with a high-speed time-of-flight mass spectrometer (TOFMS), which can acquire full mass spectra very rapidly, GCxGC-TOFMS becomes an exceptionally powerful tool for non-targeted metabolomics and the comprehensive analysis of complex samples. gcms.czmdpi.com For the analysis of this compound, which may require derivatization to become volatile, this technique could reveal its presence and quantity even in highly complex matrices where it might be masked by other components in a 1D separation. nih.gov Studies have shown that GCxGC-TOFMS outperforms traditional GC-TOFMS in terms of separation performance and the number of metabolites detected in complex biological samples like plasma. nih.gov
Table 2: Comparison of Advanced Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Advantages for this compound Analysis |
| LC-MS/MS | Separates compounds in a liquid phase followed by mass analysis. | Suitable for non-volatile compounds, no derivatization necessary, high sensitivity and selectivity. nih.govrestek.comnih.gov |
| GCxGC-TOFMS | Two-dimensional gas-phase separation followed by high-speed mass analysis. | Exceptional peak capacity and resolution for complex samples, enhanced analyte detectability. gcms.czamericanpharmaceuticalreview.comnih.gov |
Future Research Directions and Emerging Paradigms
Novel Synthetic Strategies and Catalysis
The development of innovative and efficient synthetic routes is paramount for advancing the study and application of 2-aminoethanimidic acid. Current research is focusing on several key areas to improve upon existing methods.
One promising approach involves the use of phase transfer catalysis . This methodology facilitates the alkylation of glycine-derived Schiff base esters, which are precursors to amino acids. organic-chemistry.org The use of a quaternary ammonium (B1175870) salt as a phase transfer catalyst allows the reaction to proceed under biphasic, basic conditions, enabling the synthesis of both natural and unnatural α-amino acids. organic-chemistry.org A significant advantage of this method is the selective monoalkylation of the starting material, as the product is less acidic. organic-chemistry.org Furthermore, chiral phase transfer catalysts derived from Cinchona alkaloids have been successfully employed for the enantioselective synthesis of amino acids, offering a pathway to stereocontrolled synthesis. organic-chemistry.org
Photoredox catalysis presents another innovative strategy, particularly for the incorporation of carbon dioxide into organic molecules. nih.gov This method utilizes a commercially available organic photoredox catalyst to achieve the selective α-carboxylation of amines in a continuous flow system. nih.gov The reaction proceeds through single-electron pathways, offering a milder alternative to traditional methods that often require highly activated reagents. nih.gov This approach is particularly relevant for the synthesis of α-amino acids from simple amines and CO2. nih.gov
The exploration of Lewis acid catalysis also holds significant potential. wikipedia.org Lewis acids can activate substrates by forming an adduct with a lone-pair bearing atom, thereby increasing its reactivity towards nucleophilic attack or other transformations. wikipedia.org This has been applied in a variety of organic reactions, including the synthesis of complex natural products. wikipedia.org For instance, visible light-mediated catalysis has been used for the synthesis of quinazoline (B50416) compounds from α-keto acids and 2-aminobenzylamine, avoiding the need for harsh oxidants or high temperatures. rsc.org
Furthermore, advancements in heterogeneous catalysis are being explored to enhance reaction efficiency and catalyst recyclability. wikipedia.org For example, the development of catalysts on solid supports, such as palladium poisoned with lead(II) acetate (B1210297) (Lindlar catalyst), allows for selective hydrogenations. wikipedia.org
The following table summarizes some of the emerging synthetic strategies and the types of catalysis involved:
| Synthetic Strategy | Type of Catalysis | Key Features | Potential Application for this compound |
| Phase Transfer Catalysis | Homogeneous/Heterogeneous | Biphasic reaction conditions, selective monoalkylation, potential for enantioselectivity. organic-chemistry.org | Enantioselective synthesis of chiral derivatives. |
| Photoredox Catalysis | Homogeneous | Mild reaction conditions, use of abundant feedstocks like CO2, continuous flow synthesis. nih.gov | Synthesis from simple amine precursors. |
| Lewis Acid Catalysis | Homogeneous/Heterogeneous | Activation of substrates, potential for regioselectivity and stereoselectivity. wikipedia.org | Controlled functionalization and derivatization. |
| Visible Light Catalysis | Homogeneous | Environmentally friendly, mild reaction conditions, avoids harsh reagents. rsc.org | Greener synthesis routes. |
In-depth Mechanistic Understanding through Advanced Spectroscopic Probes
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for elucidating the intricate details of these chemical transformations.
In situ Raman spectroscopy is a powerful technique for monitoring reaction intermediates and catalyst surface states in real-time. rsc.org Its sensitivity to molecular structure allows for the direct observation of the formation and transformation of various species during a reaction. rsc.org This has been particularly useful in studying electrochemical CO2 reduction reactions, providing insights into the relationship between catalyst active sites and reaction pathways. rsc.org
A variety of other spectroscopic methods are also employed to gain multifaceted and detailed mechanistic insights. These include:
Electronic Absorption (UV-Vis) Spectroscopy : Provides information about changes in the electronic structure of molecules. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy : Useful for identifying and characterizing paramagnetic species, such as radical intermediates. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : A versatile tool for determining molecular structure and dynamics. nih.gov
Resonance Raman (rR) Spectroscopy : Enhances the Raman signals of specific chromophores, providing detailed vibrational information. nih.gov
The combination of these techniques, often coupled with methods like cryoreduction to trap transient intermediates, allows for the detailed characterization of short-lived species that are critical to the reaction mechanism. nih.gov Paramagnetic chemical probes are also increasingly being used in conjunction with NMR and EPR spectroscopy to study the structure and dynamics of biological macromolecules. nih.gov
The following table highlights some advanced spectroscopic probes and their applications in mechanistic studies:
| Spectroscopic Probe | Information Gained | Application in Studying this compound Reactions |
| In situ Raman Spectroscopy | Real-time monitoring of intermediates, catalyst surface changes. rsc.org | Elucidating reaction pathways and identifying active catalytic species. |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. nih.gov | Investigating single-electron transfer steps in reaction mechanisms. |
| UV-Vis Spectroscopy | Changes in electronic structure. nih.gov | Monitoring the progress of reactions involving chromophoric species. |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, dynamics, and interactions. nih.gov | Characterizing starting materials, intermediates, and final products. |
Predictive Modeling and Machine Learning Integration in Computational Chemistry
Computational chemistry, augmented by predictive modeling and machine learning, is rapidly becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. arxiv.org These approaches offer the potential to predict the properties and reactivity of compounds like this compound, thereby guiding experimental efforts.
Quantitative Structure-Property Relationship (QSPR) models are used to establish mathematical relationships between the structural features of a molecule and its physicochemical or biological properties. nih.gov By analyzing topological indices, which capture the unique structural aspects of molecules, researchers can develop linear, quadratic, and logarithmic regression models to predict various attributes. nih.govnih.gov This can provide valuable insights into the determinants of a compound's properties and offer efficient predictive models. nih.govnih.gov
Machine learning (ML) algorithms are being increasingly employed to handle large datasets and make accurate predictions. nih.govbiorxiv.org In computational chemistry, ML models can be trained on data from quantum mechanical calculations (like Density Functional Theory, DFT) to predict properties such as charge transfer and excited-state characteristics with high accuracy. nih.gov This is particularly valuable for large molecules where ab initio calculations are computationally expensive. nih.gov Deep learning, a subset of machine learning based on multilayer neural networks, has shown remarkable success in areas like QSAR, virtual screening, and property prediction, often outperforming traditional models. arxiv.org
The integration of machine learning with molecular modeling can significantly improve the accuracy of predictions. biorxiv.org For instance, in enzyme design, ML models can be trained to identify crucial interactions that contribute to binding energy, thereby accelerating the screening process for desired mutants. biorxiv.org This combined workflow is expected to have broad applications in computational protein design and materials discovery. biorxiv.organl.gov
The following table outlines some predictive modeling and machine learning approaches and their potential applications for this compound:
| Approach | Methodology | Application for this compound |
| QSPR Modeling | Uses topological indices to create mathematical models that relate structure to properties. nih.gov | Predicting physical, chemical, and biological properties of its derivatives. |
| Machine Learning (ML) | Trains algorithms on existing data to make predictions on new data. nih.gov | Predicting reaction outcomes, screening for potential applications, and optimizing synthetic conditions. |
| Deep Learning | Utilizes multi-layer neural networks for complex pattern recognition. arxiv.org | Advanced property prediction, de novo design of derivatives with desired characteristics. |
| Integrated ML and Molecular Modeling | Combines the predictive power of ML with the physical insights of molecular modeling. biorxiv.org | Designing catalysts for its synthesis or enzymes that can utilize it as a substrate. |
Exploration of Bio-Inspired Synthetic Routes
Nature often provides elegant and efficient solutions to complex chemical syntheses. Bio-inspired synthetic routes aim to mimic these natural processes to develop more sustainable and effective methods for producing valuable compounds.
One area of exploration is the use of bio-inspired additives to facilitate reactions under milder conditions. rsc.org For example, in the synthesis of ordered mesoporous silica (B1680970), additives like pentaethylenehexamine, inspired by biological systems, can have a catalytic effect on silica condensation, allowing for more rapid synthesis with higher yields. rsc.org
Another approach involves mimicking the biosynthetic pathways of natural products. rsc.org For instance, the synthesis of certain glycosides has been achieved using a bio-inspired oxidative cyclization as a key step. rsc.org This strategy can lead to the efficient construction of complex molecular architectures.
The development of biomimetic materials is also a growing field. nih.gov The synthesis of materials via liquid-like mineral precursors, which mimics biomineralization processes, offers advantages such as the ability to infiltrate small pores and produce non-equilibrium crystal morphologies. nih.gov
For this compound, exploring bio-inspired routes could involve:
Identifying enzymes that could catalyze its formation or transformation.
Using bio-inspired catalysts or additives to improve existing synthetic methods.
Developing synthetic pathways that mimic the way amino acids are synthesized and modified in biological systems.
Applications in Advanced Materials Science Research
The unique chemical structure of this compound, with its amino and imidic acid functionalities, makes it a promising building block for the synthesis of advanced materials with novel properties.
In polymer chemistry , this compound and its derivatives could be used as monomers for the synthesis of new polymers. nih.govyoutube.com The presence of reactive functional groups could allow for the creation of polymers with specific properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions. For example, polymers derived from related aminonitriles have been shown to contain various structural units, including amino acids and imidazole (B134444) derivatives. nih.gov The development of new polymerization techniques, such as ring-opening metathesis polymerization (ROMP), offers further possibilities for creating functional polymers from unique monomers. rsc.org
The ability of the amino and imidic acid groups to interact with other molecules and surfaces makes this compound a candidate for the development of functional materials . These could include:
Sorbents : The polar nature of the molecule suggests potential for use in materials designed for the sorption of specific substances. mpg.de
Coatings and Thin Films : The compound could be used to modify surfaces, imparting new properties such as hydrophilicity or reactivity. mpg.de
Catalyst Supports : The functional groups could serve as anchoring points for catalytic metal nanoparticles.
Furthermore, the compound could be incorporated into carbon-based materials . mpg.de By using nitrogen-containing precursors like this compound, it may be possible to synthesize heteroatom-doped carbon materials with tailored chemical compositions and pore structures, which are of interest for applications in catalysis and sorption. mpg.de
The following table summarizes potential applications of this compound in materials science:
| Area of Application | Potential Role of this compound | Desired Material Properties |
| Polymer Chemistry | Monomer for novel polymers. nih.govrsc.org | Thermal stability, conductivity, metal-coordinating ability. |
| Functional Materials | Building block for sorbents, coatings, or catalyst supports. mpg.de | Selective sorption, surface reactivity, catalytic activity. |
| Carbon-Based Materials | Precursor for nitrogen-doped carbons. mpg.de | Controlled chemical composition, tailored porosity. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining the purity and structural integrity of 2-Aminoethanimidic acid in laboratory settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. For example, NMR characterization of similar amino acid derivatives involves analyzing peak splitting patterns to confirm stereochemistry and functional groups .
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffer solutions at pH 2.0 (simulating gastric fluid), pH 7.4 (blood plasma), and elevated temperatures (e.g., 40°C). Monitor degradation via HPLC and quantify half-life using first-order kinetics. Include controls with inert nitrogen atmospheres to assess oxidative stability .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer : Follow GHS guidelines for skin sensitizers (Category 1A/1B):
- Wear nitrile gloves, lab coats, and safety goggles.
- Use fume hoods for weighing and synthesis steps.
- Store in airtight containers under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro and in vivo data regarding this compound’s biochemical activity?
- Methodological Answer :
- Cross-validation : Compare in vitro enzyme inhibition assays (e.g., IC50 values) with in vivo pharmacokinetic studies (plasma concentration-time curves).
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites in biological fluids, distinguishing parent compound effects from metabolic byproducts.
- Dose-Response Modeling : Apply Hill equations to reconcile discrepancies in potency thresholds across experimental models .
Q. How can catalytic synthesis routes for this compound derivatives be optimized for enantiomeric purity?
- Methodological Answer :
- Palladium-Catalyzed Aminocarbonylation : Adapt protocols for intramolecular cyclization (e.g., 2-amino-3-methylenephthalimides) using Pd(OAc)₂ and Xantphos ligands. Optimize reaction temperature (80–100°C) and CO pressure (1–3 atm) to minimize racemization.
- Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns for enantiomer separation. Validate purity via circular dichroism (CD) spectroscopy .
Q. What experimental frameworks are suitable for investigating this compound’s role in chronic kidney disease (CKD) progression using metabolomic approaches?
- Methodological Answer :
- Cohort Design : Compare plasma amino acid profiles (via LC-MS) of CKD patients (e.g., diabetic nephropathy, glomerulonephritis) against healthy controls.
- Multivariate Analysis : Use partial least squares-discriminant analysis (PLS-DA) to identify this compound as a biomarker. Adjust for confounders like glomerular filtration rate (GFR) and dietary protein intake .
Data Contradiction and Validation
Q. How can researchers address conflicting results in nitrogen balance studies involving this compound supplementation?
- Methodological Answer :
- Source Analysis : Audit experimental variables such as dietary protein intake, tracer isotope purity (15N-labeled compounds), and renal function in participants.
- Compartmental Modeling : Use stochastic simulations to distinguish between short-term nitrogen retention artifacts and long-term metabolic incorporation .
Tables for Reference
| Synthetic Parameter | Optimal Range | Impact on Yield/Purity | Citation |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps reduce racemization | |
| CO Pressure | 1–3 atm | Lower pressure minimizes side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
